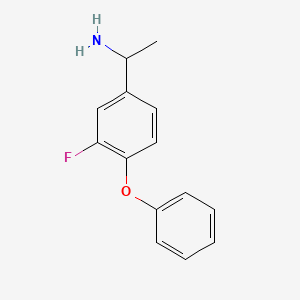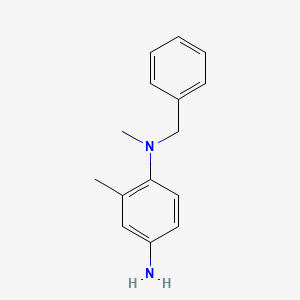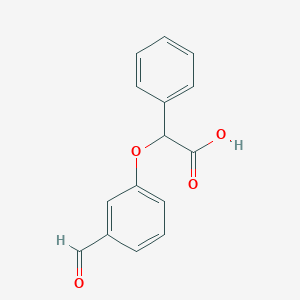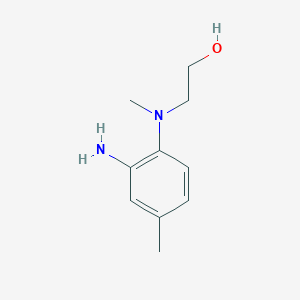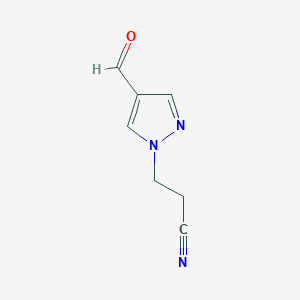
3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For a similar compound, “3- [4-formyl-3- (4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile”, the InChI code is "1S/C14H13N3O2/c1-19-13-5-3-11 (4-6-13)14-12 (10-18)9-17 (16-14)8-2-7-15/h3-6,9-10H,2,8H2,1H3" .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure. For a similar compound, “3- [4-formyl-3- (4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile”, it is a powder at room temperature .Scientific Research Applications
Antimicrobial Studies
The compound has been used in the synthesis of pyrazole-derived hydrazones, which have shown potent growth inhibitory effects on drug-resistant strains of bacteria . These molecules are non-toxic to human cells at high concentrations and have been tested for their ability to disrupt the bacterial membrane .
Antibiotic Resistance Combat
The escalating antibiotic resistance worldwide is a major concern. Research involving this compound is contributing to the development of new antibiotics, vaccines, and diagnostic tools .
Treatment of Staphylococcus Aureus Infections
Staphylococcus aureus, a leading cause of infection in healthcare facilities, has shown resistance to several antibiotics. Molecules synthesized using this compound have shown potent growth inhibitory effects on drug-resistant strains of Staphylococcus aureus .
Treatment of Acinetobacter Baumannii Infections
Acinetobacter baumannii, a bacterium that can cause a variety of diseases, has shown susceptibility to molecules synthesized using this compound .
Antioxidant Activities
The compound has been used in the synthesis of pyrazole derivatives, which have shown good radical scavenging activity . Some of these derivatives are more active than ascorbic acid, which is used as a standard .
Anticancer Activities
Several derivatives synthesized using this compound have shown cytotoxic properties on colorectal RKO carcinoma cells . In particular, one derivative exhibited an IC50 of 9.9±1.1 μM against RKO cells .
Synthesis of Naphthyl-substituted Pyrazole-derived Hydrazones
The compound has been used in the synthesis of a new series of naphthyl-substituted pyrazole-derived hydrazones . Many of these novel compounds are potent growth inhibitors of several strains of drug-resistant bacteria .
Drug Development
Pyrazoles and their derivatives have attracted attention due to their wide variety of therapeutic and pharmacological properties . Several drugs currently on the market have the pyrazole ring as the key structural motif . This compound, being a pyrazole derivative, contributes to the development of such drugs .
properties
IUPAC Name |
3-(4-formylpyrazol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-2-1-3-10-5-7(6-11)4-9-10/h4-6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAVMKREHIBQFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655923 | |
| Record name | 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Formyl-1H-pyrazol-1-YL)propanenitrile | |
CAS RN |
1006518-87-1 | |
| Record name | 3-(4-Formyl-1H-pyrazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1438247.png)
![2-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B1438249.png)


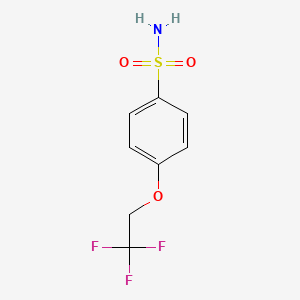

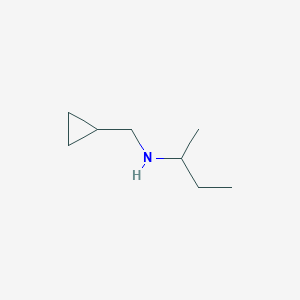
![2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438262.png)
